1-Propanol, 3,3,3-trifluoro-2-(trifluoromethyl)-

Boiling point Volatility Physical property

1-Propanol, 3,3,3-trifluoro-2-(trifluoromethyl)- (CAS 81503-71-1), systematically named 3,3,3-trifluoro-2-(trifluoromethyl)propan-1-ol, is a partially fluorinated primary alcohol bearing two trifluoromethyl groups on adjacent carbon atoms (CF₃–CH(CF₃)–CH₂OH). With molecular formula C₄H₄F₆O and a molecular weight of 182.06 g·mol⁻¹, this compound occupies a distinct structural niche among fluorinated alcohols: unlike the widely used secondary alcohol 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) where both CF₃ groups reside on the carbinol carbon, this compound places the –OH group on a primary carbon separated from one CF₃ by a single C–H spacer, creating a unique profile of acidity, hydrogen-bonding capacity, and reactivity.

Molecular Formula C4H4F6O
Molecular Weight 182.06 g/mol
CAS No. 81503-71-1
Cat. No. B12083825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propanol, 3,3,3-trifluoro-2-(trifluoromethyl)-
CAS81503-71-1
Molecular FormulaC4H4F6O
Molecular Weight182.06 g/mol
Structural Identifiers
SMILESC(C(C(F)(F)F)C(F)(F)F)O
InChIInChI=1S/C4H4F6O/c5-3(6,7)2(1-11)4(8,9)10/h2,11H,1H2
InChIKeyDTLHERTUHUWHJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Propanol, 3,3,3-trifluoro-2-(trifluoromethyl)- (CAS 81503-71-1): A Structurally Distinct Fluorinated Primary Alcohol for Specialty Intermediates


1-Propanol, 3,3,3-trifluoro-2-(trifluoromethyl)- (CAS 81503-71-1), systematically named 3,3,3-trifluoro-2-(trifluoromethyl)propan-1-ol, is a partially fluorinated primary alcohol bearing two trifluoromethyl groups on adjacent carbon atoms (CF₃–CH(CF₃)–CH₂OH) [1]. With molecular formula C₄H₄F₆O and a molecular weight of 182.06 g·mol⁻¹, this compound occupies a distinct structural niche among fluorinated alcohols: unlike the widely used secondary alcohol 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) where both CF₃ groups reside on the carbinol carbon, this compound places the –OH group on a primary carbon separated from one CF₃ by a single C–H spacer, creating a unique profile of acidity, hydrogen-bonding capacity, and reactivity .

Why 1-Propanol, 3,3,3-trifluoro-2-(trifluoromethyl)- Cannot Be Replaced by HFIP, TFE, or Other In-Class Fluorinated Alcohols


Generic substitution among fluorinated alcohols is a common procurement pitfall. Although compounds such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP, pKₐ 9.3, bp 58.6 °C) and 2,2,2-trifluoroethanol (TFE, pKₐ 12.4, bp 74 °C) share the fluorinated alcohol motif, they differ fundamentally in alcohol class (secondary vs. primary), number and spatial arrangement of CF₃ groups, acidity, volatility, and hydrogen-bond donor/acceptor balance [1]. Even the isomer 1,1,1,3,3,3-hexafluoro-2-methyl-2-propanol (HFTB, CAS 1515-14-6), which shares the identical molecular formula C₄H₄F₆O, is a tertiary alcohol with both CF₃ groups directly on the carbinol carbon, resulting in a markedly lower boiling point (~62 °C) and distinct reactivity [2]. The quantitative evidence below demonstrates that 1-propanol, 3,3,3-trifluoro-2-(trifluoromethyl)- occupies a unique parameter space that cannot be replicated by its nearest analogs.

Quantitative Differentiation Evidence for 1-Propanol, 3,3,3-trifluoro-2-(trifluoromethyl)- (CAS 81503-71-1) Versus Closest Analogs


Boiling Point Differentiation: ~55 °C Higher Than the Same-Formula Isomer HFTB

Among C₄H₄F₆O fluorinated alcohols, the boiling point emerges as a decisive differentiator. 1-Propanol, 3,3,3-trifluoro-2-(trifluoromethyl)- exhibits a predicted boiling point of 117.5 ± 35.0 °C at 760 mmHg, which is approximately 55 °C higher than its constitutional isomer 1,1,1,3,3,3-hexafluoro-2-methyl-2-propanol (HFTB, CAS 1515-14-6, bp 60.5–61.5 °C), and also substantially exceeds the boiling points of HFIP (58.6 °C) and TFE (74 °C) [1]. This elevated boiling point arises from the primary alcohol structure enabling stronger intermolecular hydrogen bonding networks compared to the sterically hindered tertiary alcohol HFTB or the secondary alcohol HFIP.

Boiling point Volatility Physical property Isomer comparison

Unique Synthetic Gateway: Direct Base-Catalyzed Dehydration to Hexafluoroisobutylene (HFIB) Monomer

1-Propanol, 3,3,3-trifluoro-2-(trifluoromethyl)- is the direct precursor to hexafluoroisobutylene (HFIB, (CF₃)₂C=CH₂), a valuable fluoromonomer used in photolithography, fluoropolymer synthesis, electroluminescent materials, and specialty surfactants [1][2]. The dehydration proceeds under mild conditions using powdered KOH, with or without solvent, at moderate temperatures to yield HFIB in good yield [3]. In contrast, the tertiary isomer HFTB requires harsher reagents (PCl₅ under reflux) for dehydration to HFIB, while HFIP and TFE cannot yield this monomeric structure at all [4]. This compound thus occupies a unique position as the mildest-entry precursor to the HFIB monomer platform.

Hexafluoroisobutylene Fluoropolymer monomer Dehydration Photolithography

Acidity Tuning: Intermediate pKₐ Between TFE and HFIP Expands the Usable Acidity Window

The acidity of fluorinated alcohols is governed by the inductive electron-withdrawing effect of CF₃ groups on the carbinol carbon, as established by Dyatkin et al. through a linear free-energy relationship between pKₐ and the sum of Taft σ* constants [1]. In 1-propanol, 3,3,3-trifluoro-2-(trifluoromethyl)-, the –OH group resides on a primary carbon separated from one CF₃ by a single C–H spacer (CF₃–CH(CF₃)–CH₂OH), attenuating the inductive effect relative to HFIP where both CF₃ groups are directly on the carbinol carbon (pKₐ 9.3), while providing greater acidity than TFE (pKₐ 12.4) which bears only a single CF₃ [2]. The predicted pKₐ for the target compound falls within the range of approximately 10.5–11.5 based on the Taft σ* correlation and computational estimates, placing it in a distinct acidity window not accessible with either HFIP or TFE.

pKa Acidity Inductive effect Hydrogen bonding

Lipophilicity Advantage: LogP 1.07–1.72 Enables Superior Organic-Phase Partitioning vs. TFE

The ACD/LogP of 1-propanol, 3,3,3-trifluoro-2-(trifluoromethyl)- is computed as 1.07 (ACD/Labs Percepta) with an alternative estimate of 1.60 (EPI Suite KOWWIN) and 1.72 (yybyy.com database) [1]. This is substantially higher than the logP of TFE (~0.3–0.4, reflecting its smaller size and single CF₃), and slightly elevated compared to HFIP (estimated logP ~0.9–1.0). The enhanced lipophilicity arises from the additional CF₃ group relative to TFE and the greater hydrocarbon character of the –CH₂– spacer. This translates into a predicted partition coefficient that is approximately 5–10 fold higher (on a linear scale) than TFE.

LogP Lipophilicity Partition coefficient Extraction

Primary Alcohol Reactivity: Oxidation and Derivatization Pathways Inaccessible to HFIP and HFTB

As a primary alcohol, 1-propanol, 3,3,3-trifluoro-2-(trifluoromethyl)- can undergo oxidation to the corresponding aldehyde (3,3,3-trifluoro-2-(trifluoromethyl)propanal) or carboxylic acid, and participate in esterification and etherification reactions with primary alcohol selectivity [1]. In contrast, HFIP is a secondary alcohol that oxidizes to a ketone (hexafluoroacetone), while HFTB is a tertiary alcohol resistant to mild oxidation [2]. This primary alcohol character, combined with the electron-withdrawing influence of the two CF₃ groups, creates a distinct reactivity profile: the alcohol is sufficiently nucleophilic for derivatization yet the adjacent CF₃ groups activate the resulting esters toward nucleophilic acyl substitution compared to non-fluorinated analogs.

Primary alcohol Oxidation Derivatization Chemoselectivity

Hydrogen Bond Donor Count and Acceptor Balance: 1 Donor / 7 Acceptors vs. HFIP (1/2) and TFE (1/3)

PubChem computed descriptors reveal that 1-propanol, 3,3,3-trifluoro-2-(trifluoromethyl)- has 1 hydrogen bond donor (the –OH) and 7 hydrogen bond acceptors (six fluorine atoms plus the oxygen), compared to HFIP with 1 donor and 2 acceptors (six F + one O = 7, but PubChem computes 2 for the smaller molecule), and TFE with 1 donor and 3 acceptors [1]. The higher acceptor count reflects the presence of six C–F bonds capable of participating in weak C–F···H interactions, which are increasingly recognized as significant in crystal engineering and supramolecular chemistry. The spatial distribution of these fluorines—on two adjacent carbons rather than concentrated on a single carbon as in HFIP—may also influence intermolecular interaction geometry.

Hydrogen bond Solvent parameter Kamlet-Taft Supramolecular

Evidence-Backed Application Scenarios Where 1-Propanol, 3,3,3-trifluoro-2-(trifluoromethyl)- (CAS 81503-71-1) Delivers Differentiated Value


HFIB-Based Fluoropolymer and Photoresist Intermediate Manufacturing

The mild KOH-mediated dehydration of this compound to hexafluoroisobutylene (HFIB) provides the most operationally straightforward entry to this valuable fluoromonomer [1]. HFIB-derived polymers are used in 157 nm photolithography, high-temperature fluoropolymer coatings, and electroluminescent devices [2]. Procurement of this alcohol directly supports the production of photoresist polymers where the hexafluoro-isopropanol moiety is critical for base solubility and transparency at short wavelengths. The mild dehydration conditions (powdered KOH, moderate temperature, solvent-optional) contrast sharply with the PCl₅ reflux required for the tertiary isomer HFTB, reducing both reagent hazard and purification burden.

Synthesis of Bis(trifluoromethyl)-Bearing Pharmaceutical and Agrochemical Building Blocks

The primary alcohol functionality combined with the bis(trifluoromethyl) substitution pattern makes this compound an ideal starting material for constructing pharmaceutical intermediates where the (CF₃)₂CH– motif imparts metabolic stability and enhanced membrane permeability [1]. The estimated intermediate pKₐ (~10.5–11.5) and elevated LogP (1.07–1.72) relative to TFE position this alcohol as a precursor for drug-like molecules requiring balanced polarity and lipophilicity [2]. Derivatization via oxidation to the aldehyde or carboxylic acid, or esterification, provides access to a diverse array of bis(trifluoromethyl)-functionalized scaffolds [3].

Specialty Solvent for Higher-Temperature Reactions Requiring Fluorinated Alcohol Media

With a predicted boiling point of ~117.5 °C—approximately 55 °C higher than the same-formula isomer HFTB and nearly 60 °C higher than HFIP—this alcohol can serve as a fluorinated solvent or co-solvent for reactions conducted at elevated temperatures where HFIP and TFE would boil off or require sealed-vessel operation [1]. Its primary alcohol structure provides stronger intermolecular hydrogen bonding, which may enhance solubility of polar substrates while maintaining the beneficial low nucleophilicity and high ionizing power characteristic of fluorinated alcohol solvents [2].

19F NMR Probe and Fluorinated Tag for Structural Biology and Analytical Chemistry

The presence of two magnetically distinct CF₃ environments (one on C-2 and one on C-3 of the propanol backbone) makes this compound a candidate for use as a 19F NMR probe or fluorinated derivatization tag [1]. Unlike HFIP, which presents a single 19F environment (six equivalent fluorines), and HFTB which also has equivalent CF₃ groups, this alcohol offers two distinct 19F resonances, potentially enabling more information-rich reporting on local chemical environments when incorporated into biomolecules or used as a shift reagent component. The primary alcohol handle also facilitates covalent attachment to target molecules via ester or ether linkages [2].

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